1,3-Bis(dicyclohexylphosphino)propane

Catalog No.
S666269
CAS No.
103099-52-1
M.F
C27H50P2
M. Wt
436.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(dicyclohexylphosphino)propane

CAS Number

103099-52-1

Product Name

1,3-Bis(dicyclohexylphosphino)propane

IUPAC Name

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane

Molecular Formula

C27H50P2

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C27H50P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h24-27H,1-23H2

InChI Key

RSJBEKXKEUQLER-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Catalysis

Dppp plays a crucial role in various catalytic reactions, including:

  • Cross-coupling reactions: Dppp is a valuable ligand for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling. These reactions form new carbon-carbon bonds between different organic molecules. []
  • Hydrogenation: Dppp can be used as a ligand in rhodium- or ruthenium-catalyzed hydrogenation reactions, which involve the addition of hydrogen gas (H₂) across an unsaturated bond in a molecule. []
  • Hydroformylation: Dppp can also be employed in rhodium-catalyzed hydroformylation reactions, where an aldehyde group (-CHO) is introduced into an alkene molecule. []

The bulky cyclohexyl groups on dppp provide steric hindrance, which can influence the reaction outcome by controlling the approach of substrates to the metal center. This steric modulation can lead to higher selectivity and yields in various catalytic processes.

Synthesis of Metal Complexes

Dppp's ability to form stable complexes with various transition metals makes it useful in synthesizing and characterizing new organometallic compounds. These complexes can serve as catalysts for various reactions or act as precursors for further functionalization.

Other Applications

Dppp finds applications in other areas of scientific research, such as:

  • Material science: Dppp-based metal complexes can be used as precursors for the preparation of new materials with desirable properties, such as catalysts, sensors, and luminescent materials. []
  • Medicinal chemistry: Dppp can be incorporated into the design of new therapeutic agents by complexing with metal centers that exhibit specific biological activities.

1,3-Bis(dicyclohexylphosphino)propane is an organophosphorus compound characterized by its unique structure, which features two dicyclohexylphosphino groups attached to a propane backbone. Its chemical formula is C27H50P2C_{27}H_{50}P_{2}, and it appears as a white solid that is soluble in organic solvents. This compound is classified as a bidentate ligand, meaning it can coordinate to metal centers through two phosphorus atoms, forming stable chelate complexes. Its ability to form such complexes makes it valuable in coordination chemistry and catalysis .

Dcpp is considered a mild irritant and may cause skin and eye irritation upon contact. It is recommended to handle dcpp with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

, particularly those involving transition metals. It serves as a ligand in several coupling reactions, including:

  • Buchwald-Hartwig Cross-Coupling: This reaction involves the formation of carbon-nitrogen bonds and is facilitated by palladium catalysts.
  • Decarboxylative Coupling: This process allows for the formation of carbon-carbon bonds through the removal of carbon dioxide.
  • Gold Cluster Formation: The compound is utilized in synthesizing gold clusters, which have applications in nanotechnology .

The synthesis of 1,3-Bis(dicyclohexylphosphino)propane can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting dicyclohexylphosphine with 1,3-dichloropropane under appropriate conditions.
  • Metal-Halogen Exchange: A more controllable method involves using lithium reagents and phosphorus chlorides to produce the desired diphosphine. For example:
    • Reacting dicyclohexylphosphine with lithium halides followed by treatment with phosphorus chlorides yields the diphosphine ligand .

The primary applications of 1,3-Bis(dicyclohexylphosphino)propane include:

  • Catalysis: It is widely used as a ligand in various catalytic processes, enhancing reaction rates and selectivity.
  • Synthesis of Complexes: The compound forms stable complexes with transition metals, which are essential in organic synthesis.
  • Nanotechnology: Its role in forming gold clusters highlights its importance in materials science and nanotechnology applications .

Studies on the interactions of 1,3-Bis(dicyclohexylphosphino)propane with various metal centers have shown that it can form stable chelate complexes. These interactions are crucial for understanding its effectiveness as a ligand in catalysis. For instance, studies have demonstrated how the ligand's steric and electronic properties influence the reactivity of metal complexes formed with it .

Similar Compounds

1,3-Bis(dicyclohexylphosphino)propane shares similarities with other organophosphorus compounds, particularly those that also function as bidentate ligands. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1,3-Bis(diphenylphosphino)propaneBidentate LigandCommonly used in palladium-catalyzed reactions
1,2-Bis(diphenylphosphino)ethaneBidentate LigandSmaller bite angle compared to 1,3-bis(dicyclohexylphosphino)propane
DicyclohexylphosphineMonodentate LigandSimpler structure with only one phosphorus atom

Uniqueness

The uniqueness of 1,3-Bis(dicyclohexylphosphino)propane lies in its bulky dicyclohexyl groups that provide enhanced steric hindrance compared to other ligands like diphenylphosphines. This steric bulk can lead to improved selectivity and reactivity in certain catalytic processes.

XLogP3

7.2

Wikipedia

1,3-Bis(dicyclohexylphosphino)propane

Dates

Modify: 2023-08-15

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